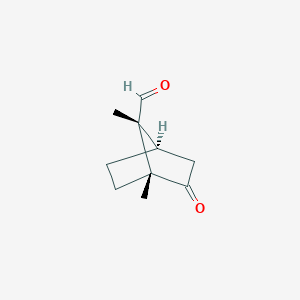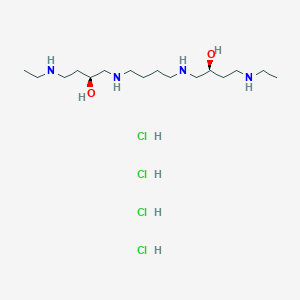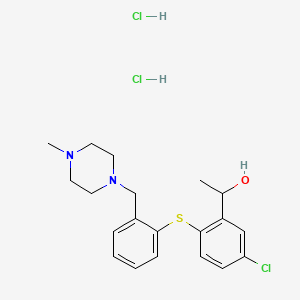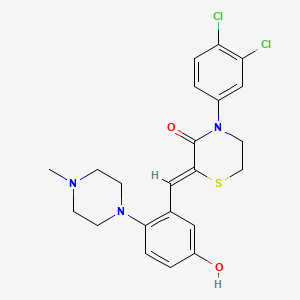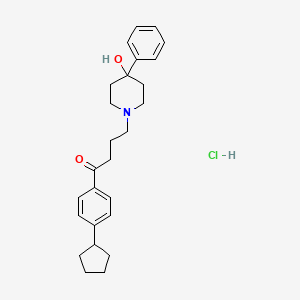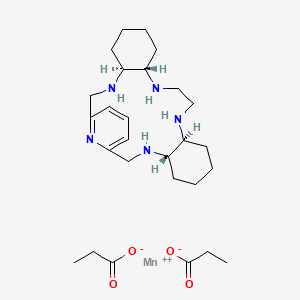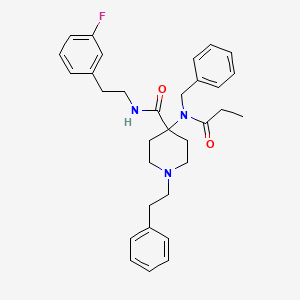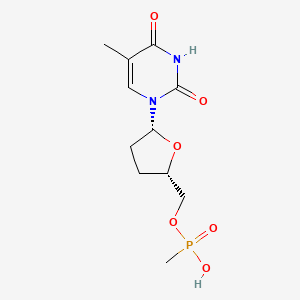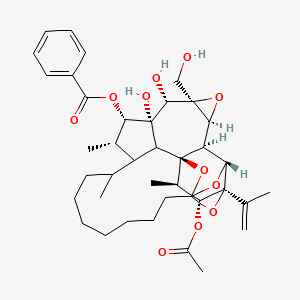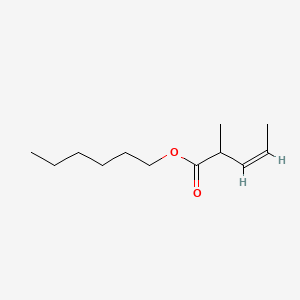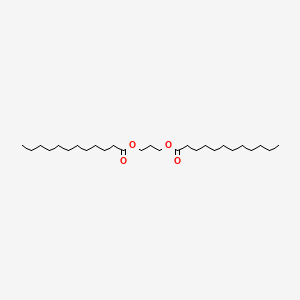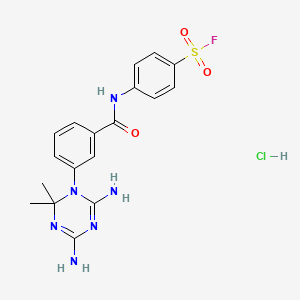
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of fluorosulfonyl and triazine moieties, contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the fluorosulfonylphenylaminocarbonyl group. Common reagents used in these reactions include triazine precursors, amines, and sulfonyl chlorides. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学研究应用
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of 1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
- 1-((4-Chlorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
- 1-((4-Methylsulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride
Uniqueness
1-((4-Fluorosulfonylphenylaminocarbonyl)phen-3-yl)-4,6-diamino-2,2-dimethyl-s-triazine hydrochloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
19188-57-9 |
|---|---|
分子式 |
C18H20ClFN6O3S |
分子量 |
454.9 g/mol |
IUPAC 名称 |
4-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C18H19FN6O3S.ClH/c1-18(2)24-16(20)23-17(21)25(18)13-5-3-4-11(10-13)15(26)22-12-6-8-14(9-7-12)29(19,27)28;/h3-10H,1-2H3,(H,22,26)(H4,20,21,23,24);1H |
InChI 键 |
UZAKGIYDWJJDBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


